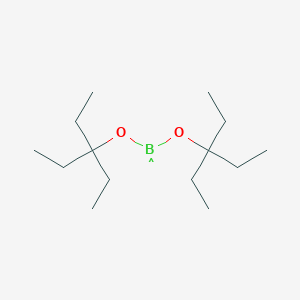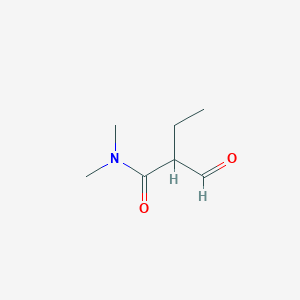![molecular formula C13H15NO4 B12556559 2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- CAS No. 189952-21-4](/img/structure/B12556559.png)
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- is an organic compound that belongs to the class of 1,3-diketones This compound is characterized by the presence of a nitro group and a phenyl group attached to the central carbon atom of the pentanedione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- can be achieved through several methods. One common approach involves the condensation of 2,4-pentanedione with a nitro-substituted phenylacetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The diketone structure can be reduced to a diol using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding diol.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学研究应用
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
作用机制
The mechanism of action of 2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The diketone structure can chelate metal ions, influencing enzymatic activities and other biochemical pathways.
相似化合物的比较
Similar Compounds
2,4-Pentanedione: A simpler diketone without the nitro and phenyl groups.
3-Nitroacetophenone: Contains a nitro group and a phenyl group but lacks the diketone structure.
Acetylacetone: Another 1,3-diketone with different substituents.
Uniqueness
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- is unique due to the combination of its nitro group, phenyl group, and diketone structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.
属性
CAS 编号 |
189952-21-4 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
3-[(1R)-2-nitro-1-phenylethyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H15NO4/c1-9(15)13(10(2)16)12(8-14(17)18)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3/t12-/m0/s1 |
InChI 键 |
OPKHMCBLQAHSEN-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
规范 SMILES |
CC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


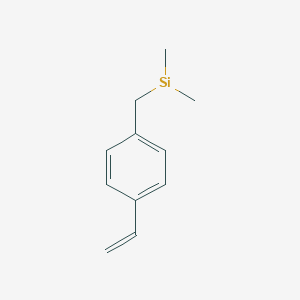
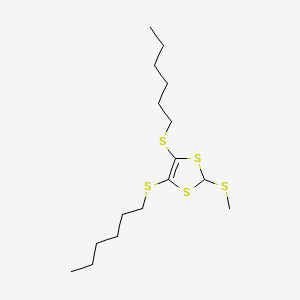
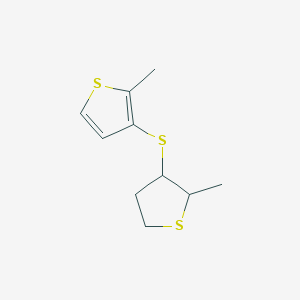
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

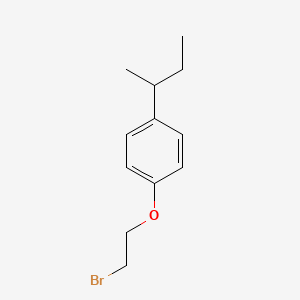

![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
